1-[(2,4-dimethylphenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide
Description
1-[(2,4-dimethylphenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is an organic compound belonging to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with various phenyl and phenoxy groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1-[(2,4-dimethylphenoxy)methyl]-N-(2,5-dimethylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-6-8-20(17(4)11-14)26-13-24-10-9-18(23-24)21(25)22-19-12-15(2)5-7-16(19)3/h5-12H,13H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWGDQYNILMBGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=C(C=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,4-dimethylphenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: The pyrazole ring is then functionalized with the appropriate phenyl and phenoxy groups through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the substituted pyrazole with an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(2,4-dimethylphenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity of the compound.
Substitution: The phenyl and phenoxy groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,4-dimethylphenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethylphenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact mechanism can vary depending on the specific biological activity being studied, but it generally involves binding to the target molecule and modulating its activity.
Comparison with Similar Compounds
1-[(2,4-dimethylphenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:
- 1-[(2,4-dimethylphenoxy)methyl]-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide
- 1-[(2,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide
These compounds share similar structural features but differ in the position and type of substituents on the pyrazole ring. The uniqueness of 1-[(2,4-dimethylphenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
